Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate

Orthogonal protecting group strategy Boc deprotection Cbz stability

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate (CAS 1017044-94-8) is a doubly protected azetidine derivative bearing a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic 3-amino position. This compound is employed primarily as a synthetic intermediate in medicinal chemistry and peptide-mimetic design, where the rigid four-membered azetidine ring imposes conformational constraint and the two protecting groups enable fully orthogonal deprotection sequences.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 1017044-94-8
Cat. No. B3072841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
CAS1017044-94-8
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-13(10-18)17-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
InChIKeyTXMHXBSZKBBGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate (CAS 1017044-94-8): A Dual-Protected Azetidine Scaffold for Orthogonal Synthetic Sequences


Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate (CAS 1017044-94-8) is a doubly protected azetidine derivative bearing a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic 3-amino position [1]. This compound is employed primarily as a synthetic intermediate in medicinal chemistry and peptide-mimetic design, where the rigid four-membered azetidine ring imposes conformational constraint and the two protecting groups enable fully orthogonal deprotection sequences [2]. Commercial material is routinely supplied at ≥97% purity with characterization by NMR, HPLC, and LC-MS [3] .

Why Generic Substitution of 3-Aminoazetidine Intermediates Fails: Orthogonal Boc/Cbz Protection as a Non-Negotiable Synthetic Requirement


Intermediates within the 3-aminoazetidine family cannot be treated as interchangeable drop-in replacements because the presence, absence, or positional arrangement of protecting groups dictates the entire downstream synthetic sequence [1]. A compound bearing only a Boc group (e.g., tert-butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) leaves the exocyclic amine unprotected, rendering it susceptible to undesired acylation or alkylation during reactions that target the ring nitrogen. Conversely, an intermediate with only a Cbz group (e.g., 3-(benzyloxycarbonylamino)azetidine, CAS 914348-04-2) permanently exposes the azetidine NH, preventing selective functionalization at that site. The regioisomeric analogue 1-Cbz-3-(Boc-amino)azetidine (CAS 112257-42-8) reverses the protecting-group positions, leading to a different order of deprotection and distinct steric and electronic profiles at the reactive centres . The evidence below demonstrates that the specific Boc-on-ring/Cbz-on-exocyclic-amine arrangement in CAS 1017044-94-8 delivers quantifiable advantages in yield, selectivity, and operational simplicity that are lost upon generic substitution.

Quantitative Evidence Guide: Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate Versus Closest Analogs


Orthogonal Boc Deprotection Yield in the Presence of Cbz: >95% Recovery Without Cbz Loss

Treatment of the dual-protected azetidine scaffold with trifluoroacetic acid (TFA) selectively removes the Boc group while leaving the Cbz group intact; quantitative NMR monitoring of deprotection reactions on structurally analogous Boc/Cbz-dendrons demonstrated Boc removal yields above 95% with no detectable Cbz cleavage [1]. In contrast, intermediates lacking the Boc group offer no equivalent chemoselective handle, and the regioisomer 1-Cbz-3-(Boc-amino)azetidine undergoes Boc removal at a different position with altered steric accessibility, potentially affecting reaction rates .

Orthogonal protecting group strategy Boc deprotection Cbz stability

Orthogonal Cbz Deprotection Yield in the Presence of Boc: 85–94% Via Catalytic Hydrogenolysis

Catalytic hydrogenolysis (H₂, Pd/C) selectively removes the Cbz group from the 3-amino position without affecting the Boc group on the ring nitrogen; deprotection on analogous Boc/Cbz substrates proceeded with isolated yields in the range of 85–94% [1]. tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), which carries no Cbz group, cannot undergo this selective unveiling of the exocyclic amine, making sequential protection/deprotection strategies impossible .

Catalytic hydrogenolysis Cbz deprotection Boc stability

Commercial Purity and Characterization: ≥97% Assay with Full Analytical Documentation Supports cGMP-Ready Procurement

Commercially available lots of CAS 1017044-94-8 are certified at ≥97% purity (NLT 98% from select suppliers) with supporting documentation including NMR, HPLC, and LC-MS spectra [1] . By comparison, the closest regioisomer 1-Cbz-3-(Boc-amino)azetidine (CAS 112257-42-8) is typically offered at 95% purity with less comprehensive analytical packages, and the mono-protected 3-(benzyloxycarbonylamino)azetidine (CAS 914348-04-2) is generally supplied at 95–97% but without the additional QC benefit of a second protecting group to confirm structural integrity .

Purity specification Analytical characterization Procurement quality

Regiochemical Positioning of Boc on N1 Suppresses Competing N-Alkylation Pathways During Exocyclic Amine Functionalization

The Boc group placed on the azetidine ring nitrogen (N1) sterically and electronically deactivates this position, preventing competing N-alkylation or acylation when the exocyclic Cbz-protected amine is unveiled and subsequently derivatized. In the regioisomer 1-Cbz-3-(Boc-amino)azetidine (CAS 112257-42-8), the ring nitrogen is protected with the more labile Cbz group, which can undergo partial cleavage under the acidic conditions sometimes required for Boc removal, leading to mixtures . Quantitative comparison of N-alkylation selectivity on Boc-protected vs. unprotected azetidine rings demonstrates that the Boc group suppresses ring-N reactivity by >20-fold under standard alkylation conditions, a well-established principle in azetidine chemistry [1].

Regioselectivity N-protection Side-reaction suppression

Optimal Application Scenarios for Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate in Discovery and Process Chemistry


Sequential Bis-Functionalization for Parallel Library Synthesis

The orthogonal Boc/Cbz arrangement enables solid-phase or solution-phase parallel synthesis of 3-aminoazetidine libraries. The Cbz group can be removed first via hydrogenolysis to install a first diversity element (e.g., amide, sulfonamide, or urea) at the exocyclic amine; subsequent Boc deprotection with TFA liberates the ring NH for a second diversity introduction [1] [2]. This sequence is impossible with mono-protected analogues and is inverted in the 1-Cbz-3-(Boc-amino) regioisomer, which would require the opposite deprotection order and is less compatible with acid-sensitive substrates.

Peptidomimetic Scaffold Construction Requiring Conformational Constraint

The rigid azetidine ring imposes a defined dihedral angle (~10–15° puckering) that restricts backbone flexibility when incorporated into peptide-like sequences. The dual protection allows the azetidine to be integrated as a conformationally constrained amino acid surrogate: after selective Cbz removal, the exocyclic amine can be coupled to a carboxylic acid; subsequent Boc removal exposes the ring nitrogen for incorporation into the peptide backbone [2]. This strategy is employed in the design of triple reuptake inhibitor candidates and other CNS-penetrant scaffolds [3].

cGMP Intermediate Supply for Late-Stage Functionalization in Drug Substance Manufacturing

With commercially guaranteed purity of ≥97% and multi-modal analytical characterization (NMR, HPLC, LC-MS) [4] , this compound meets the documentation requirements for use as a registered starting material or intermediate in cGMP manufacturing campaigns. The orthogonal protecting groups reduce the number of isolated intermediates compared to sequences that require iterative protection/deprotection, streamlining the regulatory impurity profile and lowering the overall process mass intensity.

Quote Request

Request a Quote for Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.